molecular formula C8H5ClF4S B14312438 3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene CAS No. 111873-89-3

3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene

Cat. No.: B14312438
CAS No.: 111873-89-3
M. Wt: 244.64 g/mol
InChI Key: YHYJNIUHIQAZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene is an organosulfur compound characterized by the presence of a benzene ring substituted with four fluorine atoms and a sulfanyl group attached to a 2-chloroethyl chain

Preparation Methods

The synthesis of 3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1,2,4,5-tetrafluorobenzene with 2-chloroethyl sulfide under specific conditions to introduce the sulfanyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts .

Chemical Reactions Analysis

3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene exerts its effects involves its ability to act as an electrophile in substitution reactions. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The fluorine atoms on the benzene ring can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

  • Bis(2-chloroethyl) sulfide
  • Sulfur mustards
  • Nitrogen mustards

Properties

CAS No.

111873-89-3

Molecular Formula

C8H5ClF4S

Molecular Weight

244.64 g/mol

IUPAC Name

3-(2-chloroethylsulfanyl)-1,2,4,5-tetrafluorobenzene

InChI

InChI=1S/C8H5ClF4S/c9-1-2-14-8-6(12)4(10)3-5(11)7(8)13/h3H,1-2H2

InChI Key

YHYJNIUHIQAZMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)SCCCl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.